N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
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Overview
Description
N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiazole ring, which is known for its biological activity, and nitrobenzamide groups, which are often involved in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the acylation of substituted aniline with thiazole derivatives. The reaction conditions often require the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using less hazardous reagents, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the nitro groups to amines, typically using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation could lead to the formation of carboxylic acids or other oxidized derivatives .
Scientific Research Applications
N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism by which N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide exerts its effects is primarily through its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can disrupt cellular processes, making the compound useful in cancer research and other therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Uniqueness
What sets N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of both nitro and methyl groups on the aromatic rings can enhance its ability to interact with biological targets, making it a compound of interest in medicinal chemistry .
Properties
Molecular Formula |
C17H12N4O5S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H12N4O5S/c1-10-5-6-11(8-15(10)21(25)26)14-9-27-17(18-14)19-16(22)12-3-2-4-13(7-12)20(23)24/h2-9H,1H3,(H,18,19,22) |
InChI Key |
SWVVZLSYMMNFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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